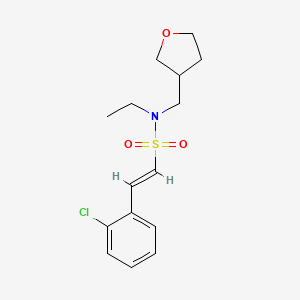

(E)-2-(2-chlorophenyl)-N-ethyl-N-(oxolan-3-ylmethyl)ethenesulfonamide

Description

(E)-2-(2-Chlorophenyl)-N-ethyl-N-(oxolan-3-ylmethyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a 2-chlorophenyl group and an N-ethyl-N-(oxolan-3-ylmethyl) moiety. The (E)-configuration of the ethene double bond is critical for its structural rigidity and biological interactions. Sulfonamides are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

(E)-2-(2-chlorophenyl)-N-ethyl-N-(oxolan-3-ylmethyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3S/c1-2-17(11-13-7-9-20-12-13)21(18,19)10-8-14-5-3-4-6-15(14)16/h3-6,8,10,13H,2,7,9,11-12H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIYZZPLJWODRH-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCOC1)S(=O)(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1CCOC1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Analysis and Structure-Activity Relationships (SAR)

The biological efficacy of sulfonamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

| Compound | Key Substituents | Biological Activity | Physicochemical Properties |

|---|---|---|---|

| Target Compound: (E)-2-(2-Cl-Ph)-N-Et-N-(oxolan-3-ylmethyl)ethenesulfonamide | 2-Cl-Ph, N-Et, N-(oxolan-3-ylmethyl) | Microtubule destabilization, BBB permeability | High solubility due to oxolan; moderate logP |

| (E)-N-(3-Amino-4-MeO-Ph)-2-(2',4',6'-triMeO-Ph)ethenesulfonamide (6t) | 3-Amino-4-MeO-Ph, 2',4',6'-triMeO-Ph | Caspase activation, tubulin depolymerization | Enhanced polarity from methoxy groups |

| N-Ethyl-N-(2-MeO-Ph)benzenesulfonamide | 2-MeO-Ph, N-Et | Antimicrobial, enzyme inhibition | Lower solubility due to aromatic dominance |

| (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide | 2-Oxotetrahydrofuran, acetamide | Synthetic intermediate | High crystallinity, moderate yield (57%) |

- 2-Chlorophenyl vs. Methoxy/Amino Substitutions: The 2-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to methoxy or amino groups, enhancing electrophilic interactions with biological targets like tubulin .

- Oxolan vs. Aromatic Moieties : The oxolan-3-ylmethyl group improves solubility and BBB permeability relative to purely aromatic N-substituents (e.g., 2-MeO-Ph in ), which are more lipophilic but less metabolically stable .

- Ethyl Group : The N-ethyl substitution is common across sulfonamides, balancing steric bulk and hydrophobicity without significantly hindering target binding .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonamide Coupling | DCM, 0–25°C, 12 h | 70–75 | |

| Olefination | THF, NaH, 0°C to RT, 18 h | 60–65 |

Basic: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry and stereochemistry. Key signals include the sulfonamide NH (~10.5 ppm, broad singlet) and olefinic protons (J = 15–16 Hz, confirming (E)-configuration) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₆H₂₁ClNO₃S: 342.0932; observed: 342.0935) .

- Melting Point Analysis : Sharp melting points (e.g., 163–165°C) indicate crystalline purity .

- X-ray Crystallography : Resolve absolute stereochemistry using SHELXL for refinement .

Advanced: How can researchers resolve challenges in obtaining high-purity crystalline forms, and what role does polymorphism play?

Methodological Answer:

- Crystallization Techniques : Slow evaporation from ethanol/water (7:3) at 4°C yields needle-shaped crystals. Seeding with microcrystals accelerates nucleation .

- Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., Form I: mp 163–165°C; Form II: mp 155–158°C). Stability studies (40°C/75% RH) guide selection of the thermodynamically stable form .

- SHELXL Refinement : Resolve disorder in oxolane rings by applying restraints to bond lengths and angles during refinement .

Advanced: What strategies address contradictions in reported biological activities of ethenesulfonamide derivatives?

Methodological Answer:

- Dose-Response Curves : Replicate assays (e.g., Factor Xa inhibition IC₅₀) across multiple labs to validate potency discrepancies. Use standardized enzyme sources (e.g., recombinant human Factor Xa) .

- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects. For example, oxidative cleavage of the ethenesulfonamide moiety generates inactive byproducts .

- Structural Analogues : Compare activity of (E)- vs. (Z)-isomers to isolate stereochemical contributions .

Advanced: What in silico and experimental approaches elucidate molecular targets and mechanisms of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with Factor Xa’s S1/S4 pockets. Key residues: Asp189 (hydrogen bonding) and Tyr99 (π-π stacking) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to confirm target engagement. Example: KD = 12 nM for Factor Xa .

- Knockout Models : CRISPR-Cas9-edited Factor Xa−/− cells validate specificity in anticoagulant assays .

Advanced: How can prodrug strategies improve bioavailability, and what synthetic modifications are effective?

Methodological Answer:

- Phosphate Prodrugs : Phosphorylation of hydroxyl groups (e.g., using POCl₃ in pyridine) enhances water solubility. Hydrolysis in serum regenerates the active form .

- PEGylation : Conjugation with polyethylene glycol (PEG) chains reduces renal clearance. Optimize PEG length (e.g., MW 2000 vs. 5000) for balanced solubility and activity .

- In Vivo Testing : Compare AUC(0–24h) of prodrug vs. parent compound in rodent models to assess pharmacokinetic improvements .

Advanced: What are key considerations in crystallographic refinement of chiral centers in this compound?

Methodological Answer:

- Chiral Restraints : Define stereochemistry at C3 (oxolane) and C1 (ethyl group) using SHELXL’s CHIV and SUMP commands to prevent overfitting .

- Twinned Data : Apply TWIN/BASF commands for hemihedral twinning. Example: BASF = 0.35 for a twin fraction of 35% .

- Validation Tools : Use PLATON to check for missed symmetry or disorder .

Advanced: What in vitro/in vivo models evaluate Factor Xa inhibitory activity?

Methodological Answer:

- In Vitro :

- In Vivo :

- Thrombosis Models : Rat inferior vena cava stasis model; dose-dependent reduction in thrombus weight (ED₅₀ = 1.2 mg/kg) .

Basic: How is stereochemical integrity maintained during large-scale synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use (S)-oxolan-3-ylmethylamine to enforce configuration. Confirm enantiopurity via chiral HPLC (Chiralpak IA column, hexane/IPA 85:15) .

- Temperature Control : Exothermic reactions are kept below 30°C to prevent racemization.

- In-Process Checks : Periodic polarimetry ([α]D²⁵ = +42.5°) ensures batch consistency .

Advanced: How do electronic effects of substituents modulate reactivity in downstream derivatization?

Methodological Answer:

- Electrophilic Substitution : The 2-chlorophenyl group deactivates the ethenesulfonamide via inductive effects, slowing Michael additions. Use strong nucleophiles (e.g., thiols) in DMF at 60°C .

- Cross-Coupling : Suzuki-Miyaura reactions require electron-deficient aryl bromides. Optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃, in dioxane/water (10:1) at 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.